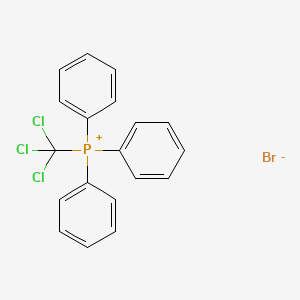
Triphenyl(trichloromethyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(trichloromethyl)phosphanium bromide is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three phenyl groups and a trichloromethyl group, with a bromide counterion
準備方法
Synthetic Routes and Reaction Conditions
Triphenyl(trichloromethyl)phosphanium bromide can be synthesized through the reaction of triphenylphosphine with trichloromethyl bromide. The reaction typically involves the use of an inert solvent such as tetrahydrofuran (THF) and is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction is exothermic and requires careful control of temperature to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The product is typically purified by recrystallization from a suitable solvent, such as ethanol or acetone, to obtain high purity material.
化学反応の分析
Types of Reactions
Triphenyl(trichloromethyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction of the trichloromethyl group can lead to the formation of triphenylmethylphosphonium derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Major Products Formed
Substitution Products: Formation of triphenylphosphonium derivatives with various substituents.
Oxidation Products: Formation of triphenylphosphine oxide.
Reduction Products: Formation of triphenylmethylphosphonium derivatives.
科学的研究の応用
Triphenyl(trichloromethyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.
作用機序
The mechanism of action of triphenyl(trichloromethyl)phosphanium bromide involves the interaction of the phosphorus atom with various substrates. The trichloromethyl group can act as an electrophile, facilitating nucleophilic attack by various reagents. The phenyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
Similar Compounds
Triphenylphosphine: Lacks the trichloromethyl group and is less reactive in nucleophilic substitution reactions.
Triphenylmethylphosphonium Bromide: Contains a methyl group instead of a trichloromethyl group, leading to different reactivity and applications.
Triphenylphosphine Oxide: An oxidized form of triphenylphosphine, used as a byproduct in many reactions involving triphenylphosphine.
Uniqueness
Triphenyl(trichloromethyl)phosphanium bromide is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
138612-15-4 |
|---|---|
分子式 |
C19H15BrCl3P |
分子量 |
460.6 g/mol |
IUPAC名 |
triphenyl(trichloromethyl)phosphanium;bromide |
InChI |
InChI=1S/C19H15Cl3P.BrH/c20-19(21,22)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 |
InChIキー |
FFPOCFOMRKFJJO-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(Cl)(Cl)Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



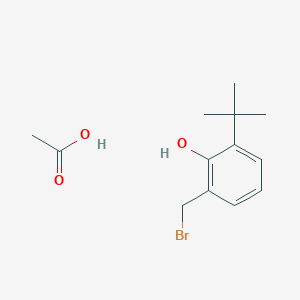
![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
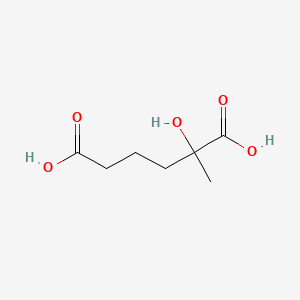
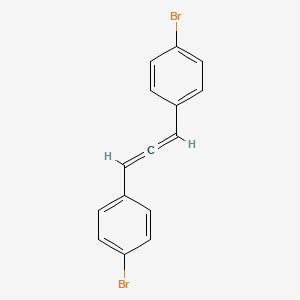

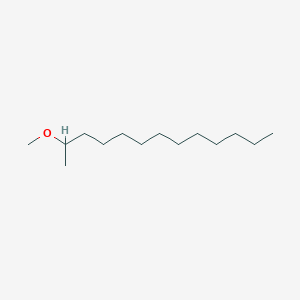
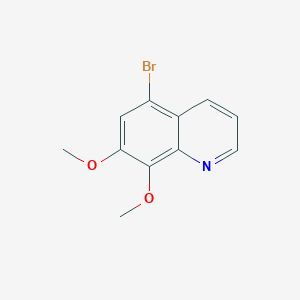
![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
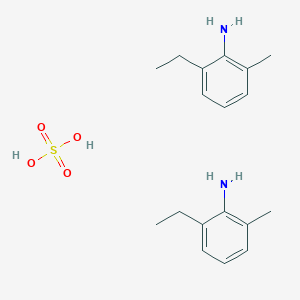
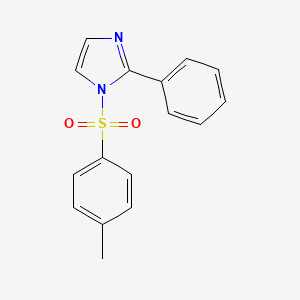
![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
